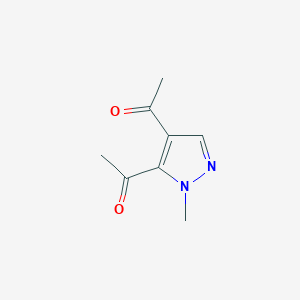

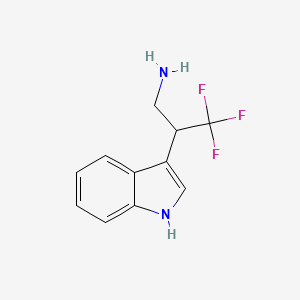

![molecular formula C16H15N3OS B2586854 7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896323-34-5](/img/structure/B2586854.png)

7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a nitrogen-containing heterocyclic compound . These types of compounds form the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Synthesis Analysis

The synthesis of such compounds often involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The nature of these equivalents determines the reaction conditions . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of these compounds is complex, often containing fragments similar to the natural heterocycles purines and pyrimidines . This makes them of great practical importance in the field of medicine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and often involve multiple steps . For example, in the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .科学的研究の応用

Antiviral Activity

The compound’s structure contains a pyrido-triazinone core, which has been associated with antiviral properties. Notably, Triazavirin , a derivative of this scaffold, has demonstrated a broad spectrum of antiviral action against influenza viruses, ARVI, and tick-borne encephalitis. Additionally, Triazavirin has shown effectiveness in treating patients with moderate COVID-19 .

Medicinal Chemistry

Pyrido[1,2-a][1,3,5]triazin-4-one derivatives are relevant in medicinal chemistry due to their resemblance to natural nucleotides. Researchers have explored compounds containing benzimidazole scaffolds (isosteres of nucleic acid bases) for potential therapeutic applications. Some important drugs based on benzimidazole include proton pump inhibitors, antihistamines, and antiparasitic agents .

Synthesis Strategies

The construction of pyrimido[1,2-a]benzimidazoles often involves annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The choice of these equivalents influences reaction conditions and the formation of polycyclic derivatives .

Nitroazolo Compounds

Nitroazolo-[5,1-c][1,2,4]triazines and nitroazolo[1,5-a]pyrimidines, related to this compound, constitute a new family of antiviral agents. These compounds have shown promise in combating viral infections .

Structural Modifications

Researchers have explored structural modifications of the pyrido-triazinone core to enhance biological activity. For instance, the clinical trial stage compound 5-methyl-6-nitro-7-oxo-4,7-dihydro [1,2,4]triazolo [1,5-a]pyrimidine L-arginine salt monohydrate represents an exciting avenue for further investigation .

Pharmacological Prospects

Given the wide spectrum of biological activity associated with pyrimido[1,2-a]benzimidazoles, ongoing research aims to uncover additional pharmacological prospects. These compounds may hold promise in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory treatments .

将来の方向性

特性

IUPAC Name |

7-methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-7-8-14-17-15(18-16(20)19(14)9-11)21-10-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBMJHCUHYCHIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC=C3C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2586771.png)

![5-[(2-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2586777.png)

![2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2586778.png)

![N-cyclohexyl-3-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2586787.png)

![ethyl 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2586790.png)

![2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2586794.png)